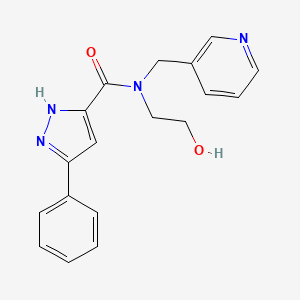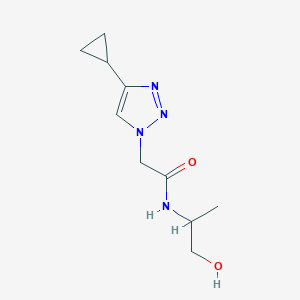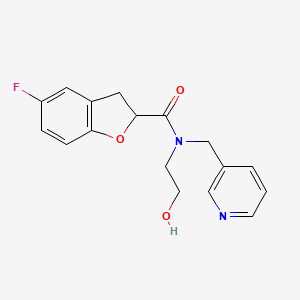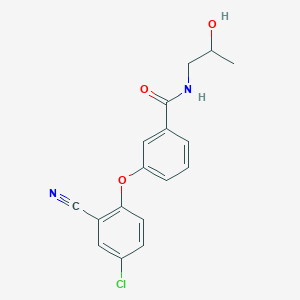
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, also known as HPPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and vasodilatory effects. N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for COX-2 inhibition, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one of the limitations of using N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, including the exploration of its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Additionally, the development of more water-soluble derivatives of N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide could potentially overcome the limitations associated with its low solubility.
Méthodes De Synthèse
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-aminomethylpyridine with 2-bromoethylamine hydrobromide to form 3-(2-bromoethyl)pyridine. The second step involves the reaction of 3-(2-bromoethyl)pyridine with 3-phenyl-1H-pyrazole-5-carboxylic acid to form N-(3-phenyl-1H-pyrazol-5-ylmethyl)-3-(2-bromoethyl)pyridin-2-amine. The final step involves the reaction of N-(3-phenyl-1H-pyrazol-5-ylmethyl)-3-(2-bromoethyl)pyridin-2-amine with sodium hydroxide and 2-chloroethanol to form N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to have vasodilatory effects and can potentially be used in the treatment of hypertension.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-10-9-22(13-14-5-4-8-19-12-14)18(24)17-11-16(20-21-17)15-6-2-1-3-7-15/h1-8,11-12,23H,9-10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNULHQONNCKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N(CCO)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
